molecular formula C16H20N2O2S B2799006 N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide CAS No. 878419-37-5

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide

Cat. No.: B2799006
CAS No.: 878419-37-5
M. Wt: 304.41
InChI Key: SZWJPODDMROBMA-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide (CAS 878419-37-5) is a benzamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a distinct molecular architecture, characterized by a 2-methoxybenzamide group linked to a tertiary amine bearing a thiophen-2-yl substituent . Its structural properties suggest potential as a key intermediate for synthesizing more complex organic molecules. Research into structurally analogous compounds indicates potential applications in investigating neurological disorders, where similar molecules have been studied for their ability to interact with neurotransmitter systems and modulate receptor activity . Furthermore, derivatives within this chemical class have demonstrated cytotoxic effects against various cancer cell lines in vitro, suggesting this compound may serve as a valuable lead in anti-cancer drug discovery efforts . The mechanism of action for related cationic amphiphilic drugs has been linked to the inhibition of lysosomal phospholipase A2 (PLA2G15), a process associated with drug-induced phospholipidosis, which provides a relevant biochemical pathway for research into drug toxicity . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-18(2)13(15-9-6-10-21-15)11-17-16(19)12-7-4-5-8-14(12)20-3/h4-10,13H,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWJPODDMROBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=CC=C1OC)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-methoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine under basic conditions to yield the target compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide may involve optimized reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Anticancer Activity

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide has been investigated for its anticancer properties through various studies:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines, including breast (MCF-7) and prostate cancer cells. The mechanism of action involves apoptosis induction and cell cycle arrest at the G1 phase.
  • In Vivo Studies : Animal models showed reduced tumor growth and increased survival rates upon administration of the compound compared to control groups.

Table 1: Summary of Anticancer Activity

Study TypeModel TypeObserved EffectReference
In VitroCancer Cell LinesSignificant cytotoxicity
In VivoAnimal ModelsReduced tumor growth

Neuropharmacological Effects

The compound's interaction with the central nervous system has been explored, revealing potential therapeutic applications in mood disorders:

  • Behavioral Studies : In rodent models, it exhibited anxiolytic and antidepressant-like effects, suggesting its potential in treating anxiety and depression.
  • Mechanistic Studies : Research indicates modulation of serotonin and dopamine pathways, which are critical for mood regulation.

Table 2: Summary of Neuropharmacological Effects

Study TypeModel TypeObserved EffectReference
BehavioralRodent ModelsAnxiolytic effects
MechanisticBiochemical AssaysIncreased serotonin levels

Case Study 1: Anticancer Efficacy

In a study involving human breast cancer cells (MCF-7), varying concentrations of the compound were administered. Results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those for standard chemotherapeutic agents.

Case Study 2: Neuropharmacological Impact

A behavioral assessment using the forced swim test in mice revealed that administration of the compound resulted in a significant reduction in immobility time, suggesting antidepressant-like effects. This was further supported by biochemical assays showing increased levels of serotonin in the brain.

Industrial Applications

Beyond medicinal uses, N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide is being explored for its potential in developing new materials and chemical processes. Its unique chemical structure may allow it to serve as a building block for synthesizing more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Bioactivity

Thiophen-Containing Analogs
  • N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] Piperazinyl Quinolones: These derivatives exhibit potent antibacterial activity due to the bromothiophen group enhancing target binding . The target compound’s thiophen-2-yl group may similarly modulate bioactivity but lacks halogenation, which could reduce electrophilicity and alter interactions.
  • Pharmacopeial Thiophen-2-yl Derivatives (): Compounds like (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine highlight the role of thiophen in central nervous system targeting. The target compound’s dimethylaminoethyl-thiophen group may offer distinct pharmacokinetic profiles due to reduced hydrophobicity.
Benzamide-Based Analogs
  • N-(2-Methoxyphenyl)-2-Nitrobenzamide () : The nitro group introduces strong electron-withdrawing effects, contrasting with the target compound’s electron-donating methoxy group. This difference could influence reactivity in metal-catalyzed reactions or binding affinity .
  • N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide (): The hydroxy and dimethyl groups form an N,O-bidentate directing group for metal catalysis. The target compound’s dimethylamino group may instead act as a monodentate ligand, limiting catalytic versatility .

Data Tables: Key Comparisons

Table 1. Structural and Functional Attributes

Compound Name Molecular Weight Key Substituents Reported Activity/Use Reference
Target Compound 344.27* 2-Methoxybenzamide, dimethylamino, thiophen-2-yl Not reported
N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] Quinolones ~450–500 Bromothiophen, quinolone Antibacterial
N-(2-Methoxyphenyl)-2-Nitrobenzamide 272.26 Nitro, 2-methoxyphenyl Metal catalysis substrate
Ethyl 4-(Dimethylamino) Benzoate 193.24 Dimethylamino, ethyl ester Photoinitiator (high reactivity)

*Calculated based on .

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H26N2O3S
  • Molecular Weight : 362.5 g/mol
  • Structural Features :
    • Contains a dimethylamino group.
    • Incorporates a thiophene ring, which is known for its biological activity.
    • Features a methoxybenzamide moiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzamide derivatives, including those similar to N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide. For instance, compounds with structural similarities have demonstrated significant antibacterial activity against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

The proposed mechanism for the antibacterial activity of this class of compounds involves interference with bacterial cell division. Specifically, the compound may inhibit the assembly of FtsZ, a protein critical for bacterial cytokinesis. This inhibition leads to disruption in cell viability and division, making it a promising candidate for treating bacterial infections .

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    • A study evaluated the efficacy of similar benzamide derivatives against Gram-positive bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL against B. subtilis and 0.5 µg/mL against S. aureus .
  • In vitro Studies :
    • In vitro assays have shown that compounds related to N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide can effectively inhibit the growth of various cancer cell lines, suggesting potential anticancer properties .
  • Pharmacokinetics :
    • The pharmacokinetic profile of related compounds indicates favorable absorption and distribution characteristics, which are essential for therapeutic efficacy .

Comparative Biological Activity Table

Compound NameActivity TypeMIC (µg/mL)Reference
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamideAntibacterial (S. aureus)0.5
Benzamide Derivative AAnticancer (various lines)Varies
Benzamide Derivative BAntibacterial (B. subtilis)0.125

Q & A

Q. What are the key considerations for designing a synthetic route for N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide?

The synthesis of this compound typically involves multi-step organic reactions, including amide coupling and heterocyclic ring functionalization . Critical steps include:

  • Thiophene incorporation : The thiophen-2-yl group is introduced via Suzuki-Miyaura coupling or nucleophilic substitution, requiring Pd catalysts and anhydrous conditions .
  • Amide bond formation : Carbodiimides (e.g., EDC/HOBt) in dichloromethane or DMF are commonly used to couple the benzamide and dimethylaminoethyl-thiophene moieties .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and HPLC are essential for isolating high-purity product .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Spectroscopic techniques :
    • NMR : ¹H and ¹³C NMR confirm the presence of the dimethylamino group (δ ~2.2 ppm for N(CH₃)₂), thiophene protons (δ ~6.8–7.5 ppm), and methoxybenzamide (δ ~3.8 ppm for OCH₃) .
    • Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 385.15 for C₁₉H₂₅N₂O₂S) .
  • Elemental analysis : Matches calculated C, H, N, S percentages to confirm stoichiometry .

Q. What initial biological assays are recommended to screen for activity?

  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at 1–100 µg/mL .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HeLa) to assess IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the dimethylamino group’s potential as a hydrogen-bond donor .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, controlled DMSO concentrations ≤0.1%) to minimize solvent interference .
  • Metabolic stability testing : Use liver microsomes (human/rat) to assess if rapid metabolism explains inconsistent in vitro/in vivo results .
  • Structural analogs : Synthesize derivatives (e.g., replacing thiophene with furan or varying methoxy positions) to isolate structure-activity relationships (SAR) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., HCl salt of the dimethylamino group) improve bioavailability .
  • Plasma protein binding : Equilibrium dialysis to measure binding to albumin, guiding dose adjustments .
  • BBB permeability : Parallel artificial membrane permeability assays (PAMPA) predict CNS penetration, critical for neuroactive applications .

Q. How can computational modeling aid in understanding its mechanism of action?

  • Docking studies : Use software like AutoDock Vina to simulate binding to targets (e.g., dopamine receptors or acetylcholinesterase), leveraging the thiophene and benzamide moieties’ π-π stacking potential .
  • MD simulations : Analyze stability of ligand-target complexes in physiological conditions (e.g., 150 mM NaCl, 310 K) .
  • QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents to predict bioactivity trends .

Methodological Challenges & Solutions

Q. How to address low yields in the final amidation step?

  • Reagent optimization : Switch from EDC/HOBt to PyBOP or HATU for higher coupling efficiency .
  • Temperature control : Perform reactions at 0–4°C to minimize racemization .
  • Protecting groups : Temporarily protect the dimethylamino group with Boc to prevent side reactions .

Q. What analytical methods detect degradation products during stability studies?

  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions, then analyze via:
    • LC-MS/MS : Identify hydrolyzed products (e.g., free benzamide or thiophene derivatives) .
    • XRD : Monitor crystalline form changes impacting solubility .

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